Product packaging for Methyl 14-methylpentadecanoate(Cat. No.:CAS No. 5129-60-2)

Methyl 14-methylpentadecanoate

Cat. No.: B164427
CAS No.: 5129-60-2
M. Wt: 270.5 g/mol
InChI Key: WAKCWJNDXBPEBP-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Fatty Acid Methyl Esters (BCFAMEs) Research

Methyl 14-methylpentadecanoate belongs to the iso series of branched-chain fatty acids, characterized by a methyl group at the penultimate carbon atom from the carboxyl group. windows.netnih.gov BCFAMEs, including both iso and anteiso (methyl group on the antepenultimate carbon) forms, are crucial components of the cell membranes of many bacteria, where they play a vital role in regulating membrane fluidity and transport. windows.net Their presence and composition can often serve as taxonomic markers for identifying different bacterial species. windows.net

In the broader context of lipid research, BCFAMEs are distinguished from their straight-chain counterparts by their lower melting points and different packing properties in lipid bilayers. This structural difference, conferred by the methyl branch, is fundamental to their biological functions. Research on BCFAMEs, therefore, often involves comparative studies with straight-chain fatty acid methyl esters to elucidate the specific roles of the branched structure.

Historical Perspectives on the Study of this compound

Historically, the study of this compound has been closely linked to the analysis of natural products. Early research identified this compound as a constituent of various organisms. For instance, it has been found in the sea sponge Svenzea zeai as a component of zeamide, a glycosylinositol phosphorylceramide. chemicalbook.comcaymanchem.com It has also been identified in the leaf extract of the neem tree, Azadirachta indica, and in microalgae such as Chlorella vulgaris and Haematococcus pluvialis. chemicalbook.comcaymanchem.com

A significant historical finding was the identification of this compound as a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA) when induced by vancomycin (B549263). chemicalbook.comcaymanchem.com This discovery highlighted its potential role in bacterial resistance mechanisms and pathogenesis. Furthermore, its presence has been noted in small amounts in marine organisms and ruminants, primarily attributed to the food chain and some de novo synthesis. windows.netmbolin-lktlabs.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is diverse and expanding. A significant area of investigation is its potential as a biomarker. For example, its parent acid, 14-methylpentadecanoic acid, has been identified as a potential biomarker for rheumatoid arthritis. nih.govebi.ac.ukebi.ac.uk More recently, urinary fatty acid profiling studies have explored this compound as part of a panel of potential biomarkers for the detection of prostate cancer. plos.org

Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have been instrumental in the detection and quantification of this compound in complex biological and environmental samples. nih.govcaymanchem.comresearchgate.net Tandem mass spectrometry (MS/MS) methods have been developed to unambiguously determine the branching location in monomethyl BCFAMEs like this compound. nih.gov

Emerging research is also exploring the biosynthetic pathways of this compound. For example, studies in the actinomycete Micromonospora aurantiaca have shown that the biosynthesis of iso-even FAMEs, including this compound, involves the incorporation of isobutyric acid derived from the amino acid valine. beilstein-journals.org

Furthermore, the compound's presence in various plant extracts, such as in Mentha piperita and the epiphytic orchid Aerides odorata, continues to be documented, suggesting potential for further phytochemical and pharmacological investigation. scispace.comresearchgate.net Its identification in biodiesel from rocket seed oil also points to its relevance in biofuel research. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C17H34O2 caymanchem.comnih.govcymitquimica.comlarodan.com
Molecular Weight 270.45 g/mol nih.govlarodan.com
CAS Number 5129-60-2 caymanchem.comnih.govlarodan.com
Appearance Solid / Liquid windows.netcymitquimica.com
Boiling Point 311.00 to 312.00 °C (estimated) thegoodscentscompany.com
Flash Point 291.00 °F (144.10 °C) (estimated) thegoodscentscompany.com
Solubility Soluble in chloroform (B151607) and ethanol windows.netcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B164427 Methyl 14-methylpentadecanoate CAS No. 5129-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 14-methylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCWJNDXBPEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199289
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-60-2
Record name Methyl 14-methylpentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanoic acid, 14-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Methyl 14 Methylpentadecanoate

Microbial Sources and Isolates

Methyl 14-methylpentadecanoate has been identified as a metabolite in a wide array of microorganisms. Its detection in these microbes is often associated with the analysis of volatile organic compounds (VOCs) or the chemical profiling of cellular components.

Bacterial Genera

Numerous bacterial genera have been reported to produce this compound.

Streptomyces : This compound has been reported in Streptomyces malaysiense, a novel species isolated from mangrove soil in Malaysia. nih.govnih.govwikidata.org It has also been identified in Streptomyces antioxidans and a marine sponge-associated Streptomyces sp. nih.govnaturalproducts.netresearchgate.net Additionally, a study on a novel soil isolate, Streptomyces sp. NP10, revealed the presence of this compound as part of its diverse fatty acid profile. ni.ac.rs

Micromonospora aurantiaca : Analysis of the volatiles released by this actinomycete identified this compound among a complex mixture of fatty acid methyl esters (FAMEs). beilstein-journals.orgnih.govbeilstein-journals.org

Pantoea alhagi : While not a direct product, the related compound methyl 14-methylhexadecanoate was found in the cell membrane of this endophytic bacterium. researchgate.netmdpi.com

Pseudomonas aeruginosa : Studies on the fatty acid profiles of Pseudomonas aeruginosa have identified this compound. mdpi.com Its presence has been noted in the context of quorum sensing and biofilm formation research. nih.gov

Other Bacterial Species : The compound has been mentioned in the context of various other bacteria, including Escherichia coli and Klebsiella pneumoniae, often in studies evaluating the antibacterial activity of plant extracts containing this compound. zenodo.org It is also listed as a methylated fatty acid methyl ester found in Pseudomonas. glpbio.com

Fungal Species

Aspergillus fumigatus : While direct evidence is limited, research on endophytic fungi has identified this compound in extracts from fungi isolated from medicinal plants. nih.gov

Tirmania nivea : Information regarding the presence of this compound in this desert truffle is not readily available in the provided search results.

Microalgal Species

Chlorella vulgaris and Haematococcus pluvialis : this compound has been used as a standard for the quantification of its corresponding fatty acid in these microalgae. caymanchem.com

Plant Sources and Phytochemical Studies

This compound is a constituent of various plant extracts and essential oils, often identified through gas chromatography-mass spectrometry (GC-MS) analysis.

Specific Plant Species

Ximenia americana : This compound has been isolated from the roots of Ximenia americana. kisiiuniversity.ac.kelipidbank.jp

Hyptis verticillata : GC-MS analysis of the n-hexane leaf extract of Hyptis verticillata cultivated in Nigeria revealed the presence of this compound, accounting for 4.76% of the identified compounds. ajol.inforesearchgate.net

Boswellia serrata : In an analysis of the oleo gum resin of Boswellia serrata (frankincense), this compound was identified in one of the fractions. koreascience.krnih.govresearchgate.net

Gundelia tournefortii : A study of the hexane (B92381) extract of this plant from the Kurdistan region of Iraq identified this compound as a significant component, making up 27.43% of the extract. zenodo.orggrafiati.comresearchgate.net

Dialium guineense : While not explicitly stated, research on related plant species suggests the potential for its presence.

Anacyclus pyrethrum : GC-MS analysis of the root extract of this medicinal plant identified this compound. ijeab.com

Petiveria alliacea : Information on the presence of this specific compound in Petiveria alliacea is not prominent in the search results.

Erigeron breviscapus : Information on the presence of this specific compound in Erigeron breviscapus is not prominent in the search results.

Olea javanica : Information on the presence of this specific compound in Olea javanica is not prominent in the search results.

Co-occurrence with Related Phytochemicals

In Hyptis verticillata, this compound co-occurs with a variety of other compounds, including hydrocarbons, other fatty acid esters, and alcohols. researchgate.net The most predominant of these are 9,12,15-octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester (18.17%), and 5-cholestene-3-ol, 24-methyl- (17.48%). ajol.inforesearchgate.net

Data Tables

Table 1: Microbial Sources of this compound

Microbial Source Type Reference(s)
Streptomyces malaysiense Bacterium nih.govnih.govwikidata.org
Streptomyces antioxidans Bacterium nih.govnaturalproducts.net
Streptomyces sp. NP10 Bacterium ni.ac.rs
Micromonospora aurantiaca Bacterium beilstein-journals.orgnih.govbeilstein-journals.org
Pseudomonas aeruginosa Bacterium mdpi.comnih.gov
Chlorella vulgaris Microalga caymanchem.com

Table 2: Plant Sources of this compound

Plant Source Part Analyzed Relative Abundance (%) Reference(s)
Ximenia americana Roots - kisiiuniversity.ac.kelipidbank.jp
Hyptis verticillata Leaves 4.76 ajol.inforesearchgate.net
Boswellia serrata Oleo gum resin 15.14 (in fraction I) koreascience.kr
Gundelia tournefortii - 27.43 (in hexane extract) zenodo.orggrafiati.comresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
9,12,15-Octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester
5-Cholestene-3-ol, 24-methyl-
Linoleic acid, methyl ester
Linolenic acid, methyl ester
Spiropentane, butyl
Methyl 14-methylhexadecanoate
Oleic acid
Methyl 12-methyltetradecanoate
1-Iodo-2-methylnonane
Glycerol (B35011) 1,2-dipalmitate
1-Pentadecene
1-Hexadecene
Pent-2-ene-1,4-dione
2-Methyl-levulinic acid methyl ester
3,5-Dimethyl-1-hexane
1,1-Dimethoxy cyclohexane
1-Methoxy-4-(1-propenyl)benzene
17a-Hydroxy-17a-cyano,Preg-4-en-3-one
4-Decadienamide, N-Isobutyl-, (E, E)-
(2e,4e)-N-Isobutyldodeca-2,4-Dienamide
Methyl 2-hyroxydodecanoate
Vaccenic acid
Methyl 16-methylheptadecanoate
Methyl-octadec-9-enoate
Methyl-octadeca-9,12-dienoate
2-Phenyltridecane
Estra-1,3,5(10)-trien-17á-ol

Animal and Human Biological Matrices

The presence of this compound has been documented in specific human biological materials, notably in the vernix caseosa of newborns and in urine, where it is being investigated as a potential biomarker.

Human Vernix Caseosa

Vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants, is rich in lipids. Research into the composition of vernix caseosa has identified a complex mixture of fatty acids, including branched-chain varieties. This compound, also known as methyl isopalmitate, is among the branched-chain fatty acid methyl esters (BCFAME) characterized in this substance. Its presence is part of a unique lipid profile that is believed to contribute to the protective functions of the vernix caseosa for the fetus. The analysis of BCFAME in vernix caseosa often involves sophisticated techniques like tandem mass spectrometry to unambiguously determine the structure and location of the methyl branch.

Urine

Recent metabolomic studies have explored the urinary fatty acid profile for potential disease biomarkers. In this context, "Pentadecanoic acid, 14-methyl-, methyl ester," a synonym for this compound, has been detected in urine samples. Specifically, its presence has been noted in studies investigating potential biomarkers for prostate cancer. One study identified it as a potential urinary fatty acid biomarker, highlighting its increased levels in samples from individuals with prostate cancer compared to control groups. This finding suggests a potential link between the metabolic pathways involving this compound and the pathophysiology of the disease, although further research is needed to establish a definitive connection.

Biological MatrixCompound NameResearch ContextFinding
Human Vernix CaseosaThis compoundCharacterization of branched-chain fatty acidsIdentified as a constituent of vernix caseosa lipids.
Human UrinePentadecanoic acid, 14-methyl-, methyl esterInvestigation of prostate cancer biomarkersDetected as a potential biomarker with differential levels in patient samples. nih.gov

Environmental and Industrial Matrices

Beyond biological systems, this compound has also been reported in specific environmental and industrial contexts, such as granular sludge used in wastewater treatment. Its presence in fine atmospheric aerosols is less definitively established, though related compounds are known to exist in this matrix.

Granular Sludge

Aerobic granular sludge is a type of microbial aggregate used in modern wastewater treatment processes. These granules host a complex microbial community capable of breaking down various organic pollutants. Studies analyzing the fatty acid methyl ester (FAME) profile of aerobic granular sludge have identified this compound as one of the components. Its presence is likely linked to the metabolism of the microorganisms within the sludge granules. For instance, research on enhancing biodiesel production from granular sludge has reported the detection of this specific branched-chain FAME.

Fine Atmospheric Aerosol

Fine atmospheric aerosols are tiny solid or liquid particles suspended in the Earth's atmosphere, which can have significant impacts on climate and human health. The organic fraction of these aerosols is a complex mixture of compounds from various sources. While numerous studies have identified a wide range of fatty acid methyl esters (FAMEs) in atmospheric aerosols, the specific identification of this compound is not explicitly documented in readily available literature. However, compounds with the same chemical formula (C17H34O2) have been detected in atmospheric organic aerosols. These FAMEs are known to originate from both natural sources, such as marine and terrestrial biota, and anthropogenic emissions, including those from fuel combustion. Further research employing high-resolution analytical techniques would be necessary to confirm the definitive presence and abundance of this compound in this matrix.

Environmental/Industrial MatrixCompound NameResearch ContextFinding
Granular SludgeThis compoundAnalysis of FAMEs for biodiesel productionDetected as a component of the lipid profile of aerobic granular sludge.
Fine Atmospheric AerosolFatty Acid Methyl Esters (C17H34O2)Characterization of organic aerosolsFAMEs with the same molecular formula are present, but specific identification of this compound is not explicitly confirmed.

Biosynthetic Pathways and Metabolic Engineering of Methyl 14 Methylpentadecanoate

Endogenous Biosynthesis Mechanisms in Organisms

The formation of methyl 14-methylpentadecanoate begins with the synthesis of its fatty acid precursor, 14-methylpentadecanoic acid, a type of branched-chain fatty acid (BCFA).

Branched-Chain Fatty Acid (BCFA) Biosynthesis from Amino Acid Precursors

The carbon backbone of iso-BCFAs originates from branched-chain amino acids (BCAAs). nih.govoup.com Specifically for 14-methylpentadecanoic acid (an iso-C16:0 fatty acid), the precursor is the amino acid valine. beilstein-journals.orgnih.gov The biosynthetic process is initiated by the deamination or transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. oup.com This α-keto acid is then decarboxylated to form isobutyryl-CoA, which serves as the starter unit or "primer" for fatty acid synthesis. beilstein-journals.org The fatty acid chain is subsequently elongated by the fatty acid synthase (FAS) system, which adds two-carbon units from malonyl-CoA in successive cycles until the 16-carbon chain of 14-methylpentadecanoic acid is formed. wikipedia.org

Feeding studies using isotopically labeled valine have confirmed this pathway. When organisms are supplied with labeled valine, the label is incorporated into iso-even fatty acids, including this compound, demonstrating a direct biosynthetic link. beilstein-journals.org

Role of Alpha-Oxidation and Beta-Oxidation Pathways in BCFA Metabolism

Alpha-oxidation and beta-oxidation are catabolic pathways responsible for breaking down fatty acids. While beta-oxidation is the primary pathway for straight-chain fatty acids, its role in BCFA degradation is sometimes hindered by the methyl branch. wikipedia.orgnih.gov Specifically, a methyl group on the beta-carbon (position 3) can block the action of enzymes in the beta-oxidation cycle. nepjol.info

Involvement of Specific Enzymes

Several key enzymes are essential for the biosynthesis of this compound.

Enzyme CategorySpecific Enzyme(s)Role in Biosynthesis of this compound
Primer Synthesis Branched-chain amino acid aminotransferase (e.g., IlvE)Catalyzes the initial transamination of valine to α-ketoisovalerate. oup.comdrugbank.com
Branched-chain α-keto acid decarboxylase (BCKA)Decarboxylates α-ketoisovalerate to form the isobutyryl-CoA primer. wikipedia.org
Chain Elongation Fatty Acid Synthase (FAS) Utilizes the isobutyryl-CoA primer and malonyl-CoA extender units to elongate the fatty acid chain to form 14-methylpentadecanoic acid. wikipedia.org
Activation Acyl-CoA Ligase (or Synthetase) Activates the completed 14-methylpentadecanoic acid by attaching it to coenzyme A, forming 14-methylpentadecanoyl-CoA. This activation is a prerequisite for esterification. mdpi.com
Esterification Wax Ester Synthase/Acyl-Coenzyme A: Diacylglycerol Acyltransferase (WS/DGAT) This enzyme exhibits broad substrate specificity and catalyzes the final step, transferring the 14-methylpentadecanoyl group from its CoA thioester to methanol (B129727), forming the final product, this compound. d-nb.info

The process begins with aminotransferases and decarboxylases that generate the initial primer. oup.comwikipedia.org The Fatty Acid Synthase (FAS) complex then takes over for chain elongation. wikipedia.org Once the fatty acid is synthesized, an acyl-CoA ligase activates it to its CoA thioester form. mdpi.com Finally, an ester-forming enzyme, such as a wax ester synthase (WS/DGAT), facilitates the esterification with a methyl donor to produce the final methyl ester. d-nb.info

Mechanisms of Methyl Ester Formation

The final step in the biosynthesis is the methylation of the carboxyl group of 14-methylpentadecanoic acid. While direct enzymatic esterification using methanol is a primary route, another significant mechanism in cellular biochemistry is methylation involving S-adenosyl methionine (SAM). beilstein-journals.orgd-nb.info SAM is a universal methyl donor in a vast number of metabolic reactions, transferring its methyl group to substrates like lipids, proteins, and DNA. mdpi.comamsbio.comelsevier.es Specific methyltransferase enzymes recognize the fatty acid (or its CoA derivative) and catalyze the transfer of the methyl group from SAM to the carboxylate, forming the fatty acid methyl ester and S-adenosylhomocysteine. elsevier.esspandidos-publications.com This SAM-dependent methylation is a well-established mechanism for the formation of various methylated compounds in nature. amsbio.com

Metabolic Engineering Strategies for Enhanced Production

The biosynthetic pathways for BCFAs and their esters can be reconstructed in industrial microorganisms like Escherichia coli to achieve high-yield production.

Genetic Manipulation and Pathway Overexpression in E. coli

E. coli is a common host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govnih.gov To enhance the production of branched-chain fatty acid esters, including this compound, researchers have successfully engineered its metabolic pathways. A common strategy involves the overexpression of a combination of genes to boost the supply of both the branched-chain acyl-CoA precursor and the alcohol moiety, followed by their esterification. d-nb.infonih.gov

One successful approach utilized the following genes to engineer E. coli for the production of fatty acid branched-chain esters (FABCEs): d-nb.infonih.gov

GeneOriginFunction in Engineered Pathway
alsS Bacillus subtilisAcetolactate synthase; diverts pyruvate (B1213749) towards the BCAA precursor pathway. d-nb.infonih.gov
ilvCD Escherichia coliAcetohydroxy acid isomeroreductase and dihydroxy-acid dehydratase; further steps in the BCAA precursor pathway. d-nb.infonih.gov
aro10 Saccharomyces cerevisiaeA 2-keto acid decarboxylase; converts branched-chain keto acids into branched-chain aldehydes. d-nb.info
adh2 Saccharomyces cerevisiaeAlcohol dehydrogenase; reduces the branched-chain aldehydes to branched-chain alcohols (e.g., isobutanol). d-nb.info
tesA' Escherichia coliA truncated ('tesA') acyl-CoA thioesterase without its leader sequence, which increases the pool of free fatty acids.
ws/dgat Various (e.g., Acinetobacter baylyi ADP1)Wax ester synthase/diacylglycerol acyltransferase; catalyzes the final esterification of fatty acyl-CoAs with alcohols. d-nb.info

By introducing and overexpressing these genes, the engineered E. coli strains can redirect intermediates from their central metabolism to produce branched-chain precursors. The expression of a robust WS/DGAT enzyme then efficiently combines the synthesized branched-chain fatty acyl-CoAs with alcohols (which can also be generated through these engineered pathways) to yield the desired esters. d-nb.info Strains engineered with these pathways have been shown to produce a mixture of BCFAs, including 12-methyltetradecanoate and 14-methylpentadecanoate. d-nb.info One study reported that an engineered E. coli strain successfully produced FABCEs at a titer of 273 ± 40.9 mg/L. nih.gov

Utilization of Engineered Microbial Strains (e.g., Escherichia coli, Pichia pastoris)

The production of this compound, a branched-chain fatty acid methyl ester, has been successfully demonstrated in engineered microbial hosts, most notably Escherichia coli and the yeast Pichia pastoris. researchgate.net These microorganisms serve as robust platforms for metabolic engineering, allowing for the introduction and optimization of biosynthetic pathways for the synthesis of target molecules. researchgate.netgoogle.com

In Escherichia coli, the de novo biosynthesis of fatty acid branched-chain esters (FABCEs), including this compound, has been achieved by combining the branched-chain amino acid biosynthetic pathway with the fatty acid biosynthetic pathway. nih.govd-nb.info This was accomplished through the expression of a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), which catalyzes the esterification of fatty acyl-CoAs with alcohols. nih.govd-nb.info By engineering the fatty acid pathway, researchers have significantly improved FABCE production. researchgate.net For instance, one study reported a FABCE titer of 273 mg/L in an engineered E. coli strain. researchgate.net

To demonstrate the versatility of this biosynthetic strategy, the pathway was also introduced into the eukaryotic host Pichia pastoris. researchgate.net This resulted in a notable production of FABCEs, reaching 169 mg/L, highlighting the potential of this yeast for producing these advanced biofuels. researchgate.net The use of P. pastoris offers advantages such as its ability to utilize a variety of carbon sources, including methanol. nih.gov

Table 1: Production of Fatty Acid Branched-Chain Esters (FABCEs) in Engineered Microbes

Host OrganismKey Engineering StrategyTiter Achieved
Escherichia coliCombination of branched-chain amino acid and fatty acid biosynthetic pathways, expression of WS/DGAT. researchgate.netnih.gov273 mg/L researchgate.net
Pichia pastorisIntroduction of FABCE biosynthetic pathway. researchgate.net169 mg/L researchgate.net

Optimization of Substrate Feedstocks and Culture Conditions (e.g., valine, isoleucine, glycerol (B35011), sugar-containing wastewater)

The production of this compound is intrinsically linked to the availability of specific precursors, making the optimization of substrate feedstocks and culture conditions a critical aspect of process development. The biosynthesis of iso-even numbered fatty acids, such as 14-methylpentadecanoic acid, originates from the amino acid valine. nih.govasm.org

Studies have shown that supplementing the culture medium with valine can significantly increase the synthesis of iso-C14 and iso-C16 fatty acids in bacteria like Bacillus subtilis. cdnsciencepub.com This is because valine is converted to isobutyryl-CoA, which serves as a primer for the fatty acid synthase system, leading to the formation of even-numbered iso-fatty acids. asm.org Isotopic labeling studies using deuterium-labeled valine have confirmed its direct incorporation into the backbone of 12-methyltridecanoic acid and 14-methylpentadecanoic acid. researchgate.netbiorxiv.org Similarly, isoleucine serves as the precursor for anteiso-odd numbered fatty acids. nih.govasm.org

Beyond amino acid supplementation, the choice of the primary carbon source is also crucial. Glycerol, a co-product of the biodiesel industry, has been successfully used as a carbon source for the production of FABCEs in engineered E. coli. nih.govd-nb.info In one instance, a yield of 13.7 ± 2.05 mg of FABCEs per gram of glycerol was achieved. nih.gov The use of renewable and waste feedstocks, such as sugar-containing wastewater, is also a promising strategy for reducing production costs and improving the sustainability of the process. scirp.org For example, microalgae have been cultivated on cassava wastewater for lipid accumulation. scirp.org

Furthermore, culture conditions such as temperature can influence the fatty acid composition of microorganisms. A cold shock response in Bacillus subtilis has been shown to trigger a switch in the fatty acid branching pattern, emphasizing the need to control environmental parameters. asm.org The optimization of these factors, including the type and concentration of precursors, the primary carbon source, and physical parameters like temperature, is essential for maximizing the yield and productivity of this compound in microbial fermentation processes.

Table 2: Influence of Precursors on Branched-Chain Fatty Acid Synthesis

PrecursorResulting Fatty Acid TypeExample Fatty Acids
ValineIso-even numbered nih.govasm.org12-methyltridecanoic acid, 14-methylpentadecanoic acid researchgate.netbiorxiv.org
IsoleucineAnteiso-odd numbered nih.govasm.orgAnteiso-C15:0, Anteiso-C17:0 nih.gov
LeucineIso-odd numbered asm.orgIso-C15:0, Iso-C17:0 asm.org

Enzymatic and Chemical Synthesis Approaches

Direct Esterification and Transesterification Methods

The chemical synthesis of this compound is primarily achieved through esterification or transesterification reactions. Direct esterification involves the reaction of 14-methylpentadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or anhydrous hydrogen chloride in methanol. aocs.org This is a reversible reaction, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used. aocs.org

Transesterification, on the other hand, involves the conversion of an existing ester of 14-methylpentadecanoic acid (for example, a triglyceride) to the corresponding methyl ester by reacting it with methanol. researchgate.net This method is widely used in the production of biodiesel from vegetable oils and animal fats. nih.gov The reaction can be catalyzed by either acids or bases. aocs.org Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification. aocs.org For instance, rocket seed oil has been transesterified using a base catalyst to produce a mixture of fatty acid methyl esters, including 14-methyl pentadecanoate. capes.gov.br Similarly, kapok seed oil has been converted to biodiesel containing methyl 14-methyl-pentadecanoate using a CaO/Fe3O4 catalyst. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. For example, boron trifluoride-methanol is another effective acid catalyst for both esterification and transesterification. aocs.org

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more specific alternative to chemical catalysis for the production of this compound. Lipases are enzymes that can catalyze esterification and transesterification reactions, often with high selectivity and under mild conditions, which can help to avoid the degradation of sensitive substrates. nih.gov

Lipase-catalyzed esterification can be performed by reacting 14-methylpentadecanoic acid with methanol. nih.gov The reaction is typically carried out in a non-aqueous solvent or in a solvent-free system to shift the equilibrium towards ester synthesis. mdpi.com However, recent advances have shown that lipase-catalyzed esterification can also be efficiently performed in aqueous micellar media using designer surfactants. rsc.org

Lipase-catalyzed transesterification is also a widely studied method for biodiesel production. mdpi.com In this process, a lipase (B570770) is used to catalyze the reaction between an oil or fat containing 14-methylpentadecanoic acid and methanol. mdpi.com Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the cost-effectiveness of the process. mdpi.com For example, a mixture of immobilized lipases has been used to produce biodiesel from waste cooking oil, with the resulting product containing 14-methylhexadecanoic acid, a structurally similar compound. mdpi.com The optimization of reaction parameters such as temperature, methanol-to-oil molar ratio, and water content is critical for maximizing the yield of the desired methyl ester. mdpi.comliu.se

Scaled-up Synthesis and Purification Strategies (e.g., urea (B33335) separation)

The scaled-up synthesis and purification of this compound are essential for obtaining the compound in high purity for various applications. Following the initial synthesis, the crude product is typically a mixture of different fatty acid methyl esters.

One effective method for purifying this compound from a mixture of fatty acid esters is urea complexation, also known as urea separation. iastate.edu This technique relies on the ability of urea to form crystalline inclusion complexes with linear, straight-chain molecules while excluding branched-chain and unsaturated molecules. iastate.edugoogle.com Thus, when a mixture of fatty acid methyl esters is treated with a saturated solution of urea in a solvent like methanol, the linear esters will form a solid complex with urea, leaving the branched-chain esters, such as this compound, in the liquid phase. iastate.edu The two phases can then be separated by filtration.

This method has been successfully applied to the gram-scale purification of this compound with a purity of 95%. iastate.edu Counter-current urea separation has also been employed for scaled-up purification. iastate.edu This purification strategy is advantageous as it can circumvent the need for more expensive chromatographic techniques. iastate.edu

Advanced Analytical Methodologies for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FAMEs. ajol.infolabtorg.kz It separates individual components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum for identification. ajol.info For FAME analysis, samples are often derivatized to their methyl esters to increase volatility and improve chromatographic behavior. ajol.infolabtorg.kz

Electron ionization is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule, causing extensive and reproducible fragmentation. interesjournals.org The resulting mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for compound identification.

The EI-MS spectrum of methyl 14-methylpentadecanoate exhibits several characteristic ions. The molecular ion (M+) peak at m/z 270 is often weak or absent due to the instability of the parent molecule under high-energy ionization. qut.edu.au Key fragment ions include:

A prominent peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, a hallmark of FAMEs. interesjournals.orgnih.gov

Ions at m/z 87, 101, 115, etc., resulting from the cleavage of successive methylene (B1212753) groups along the carbon chain. ajol.info

Specific ions that help indicate the iso branching structure, such as fragments resulting from cleavage at the branched point.

Table 1: Characteristic EI-MS Peaks for this compound

m/z (mass-to-charge ratio) Relative Intensity Putative Fragment Reference
74 99.99 [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) nih.gov
87 High [CH₃OCO(CH₂)₂]⁺ interesjournals.org
55 21.60 C₄H₇⁺ nih.gov
57 17.50 C₄H₉⁺ nih.gov
69 17.50 C₅H₉⁺ nih.gov
227 Low [M-43]⁺ (Loss of C₃H₇ from the branched end) qut.edu.au
241 Low [M-29]⁺ (Loss of C₂H₅ from the branched end) qut.edu.au

Table data synthesized from provided search results.

While standard EI-MS is excellent for general identification, distinguishing between positional isomers of branched-chain fatty acid methyl esters (BCFAMEs) can be challenging. qut.edu.au Tandem mass spectrometry (MS/MS), often involving collision-activated dissociation (CAD) or collision-induced dissociation (CID), provides a solution. qut.edu.au In this technique, a specific precursor ion (e.g., the molecular ion at m/z 270) is selected and then fragmented by collision with an inert gas.

Low-energy CID of the this compound precursor ion (m/z 270) generates a product ion spectrum that is more informative for locating the branch point than high-energy EI fragmentation. qut.edu.au For instance, the low-energy CID spectrum of this compound (an iso form) shows abundant product ions corresponding to [M-29]⁺ and [M-43]⁺. qut.edu.au This fragmentation pattern is distinct from that of other isomers, such as an anteiso-BCFAME, allowing for unambiguous determination of the branching locus. qut.edu.au This enhanced structural elucidation is critical for correctly identifying specific isomers in complex biological samples. qut.edu.au

Identification of this compound is significantly enhanced by using Kovats retention indices (RI). This system normalizes retention times relative to those of a series of n-alkane standards, making the values more reproducible across different instruments and conditions. nist.gov The RI value for a compound depends on the GC column's stationary phase (e.g., non-polar or polar). nih.govnist.gov These experimentally determined RI values can be compared to databases for confident identification. pherobase.combeilstein-journals.org

The final identification is typically confirmed by matching the acquired mass spectrum and retention index against established spectral libraries, such as those from NIST (National Institute of Standards and Technology) or other commercial or in-house databases. interesjournals.orgnist.govd-nb.info

Table 2: Reported Kovats Retention Indices for this compound

Column Type Retention Index (RI) Reference
Standard Non-Polar 1877, 1877.3, 1874.9, 1870.4 nih.govnist.gov
Semi-Standard Non-Polar 1884, 1887, 1861, 1881.5 nih.govpherobase.com

Table data synthesized from provided search results.

For accurate quantification of this compound, an internal standard (IS) is added to the sample prior to extraction and analysis. The IS should be a compound that is chemically similar to the analyte but not naturally present in the sample. Its purpose is to correct for variations in sample preparation and injection volume. For the analysis of FAMEs, suitable internal standards include odd-chain FAMEs like methyl heptadecanoate or isotopically labeled standards like d3-methyl esters. caymanchem.com The concentration of the analyte is determined by comparing its peak area to that of the internal standard. caymanchem.com This approach has been successfully used for the quantification of fatty acids in various matrices, including foods. caymanchem.comcymitquimica.com

Retention Index Systems and Library Matching for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

While GC-MS is the conventional method for FAME analysis, liquid chromatography coupled with mass spectrometry (LC-MS) is an increasingly powerful alternative, especially for complex mixtures or thermally labile compounds. qut.edu.au High-performance liquid chromatography (HPLC) can be used to fractionate complex lipid extracts before analysis. researchgate.net

For fatty acids, LC is often paired with electrospray ionization (ESI), a soft ionization technique that typically results in less fragmentation and a more abundant molecular ion, which is advantageous for MS/MS experiments. qut.edu.au However, the ionization efficiency of free fatty acids under ESI can be poor. To overcome this, derivatization strategies are employed. Novel derivatization reagents can introduce a fixed charge or a photo-labile group onto the fatty acid. qut.edu.au These derivatives not only improve ionization efficiency but also allow for more controlled fragmentation via tandem mass spectrometry (e.g., photodissociation or radical-directed dissociation), enabling the unambiguous location of methyl branches or sites of unsaturation. qut.edu.au Such LC-MS/MS methods provide unparalleled detail for the structural characterization of isomeric fatty acids within biological contexts. qut.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including this compound. capes.gov.br

¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the methoxy (B1213986) protons (-OCH₃), the alpha-methylene protons (-CH₂-COO), the bulk methylene protons in the long chain, and the distinct signals for the terminal isopropyl group ((-CH(CH₃)₂).

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. It can clearly distinguish the carbonyl carbon of the ester, the methoxy carbon, the various methylene carbons in the chain, and the unique carbons of the terminal isopropyl group.

Both ¹H and ¹³C NMR have been used to confirm the structure of FAMEs in mixtures, such as in biodiesel. capes.gov.br Experimental NMR data for this compound are available in spectral databases, confirming its utility for unambiguous structural verification. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the key functional groups present in fatty acid methyl esters (FAMEs) like this compound. While a spectrum for the specific compound is not always available, the analysis relies on the characteristic absorption bands that define the FAME class. The successful conversion of a parent fatty acid or triglyceride to its methyl ester is confirmed by the appearance of a strong ester carbonyl (C=O) stretching vibration and peaks corresponding to the methoxy group (-O-CH₃). researchgate.netpjoes.com

The FTIR spectrum of a FAME sample containing this compound will exhibit several prominent peaks. The most significant is the ester carbonyl (C=O) stretching band, which typically appears around 1743 cm⁻¹. researchgate.netjournalajacr.com This peak is a definitive indicator of the ester functional group. Additional characteristic peaks include the asymmetric bending of the methyl group (CH₃) near 1436 cm⁻¹ and the stretching vibrations of the methoxy group's C-O bond, observed in the 1197-1238 cm⁻¹ region. journalajacr.comamazonaws.comacs.org The long aliphatic chain of the molecule is evidenced by C-H stretching and bending vibrations. researchgate.net

The table below summarizes the key FTIR absorption bands characteristic of fatty acid methyl esters.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentReference
~2919-2925Asymmetric C-H StretchAliphatic CH₂ researchgate.net
~2850-2855Symmetric C-H StretchAliphatic CH₂ researchgate.net
~1743C=O StretchEster Carbonyl researchgate.netjournalajacr.com
~1462C-H BendAliphatic CH₂/CH₃ researchgate.net
~1436Asymmetric CH₃ BendEster Methyl Group journalajacr.comamazonaws.com
~1197-1238C-O StretchEster Methoxy Group (O-CH₃) journalajacr.comacs.org

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective analysis of this compound, particularly by gas chromatography (GC), necessitates robust sample preparation to isolate the compound from complex matrices and convert it into a volatile form. Key techniques include solid-phase extraction for sample cleanup and derivatization methods like acidic methanolysis or reaction with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) to form the required fatty acid methyl ester.

Solid-Phase Extraction (SPE) is frequently employed to clean up samples and isolate lipids or specific lipid classes. For instance, SPE can be used to separate free fatty acids from the bulk of triacylglycerols in lipid-rich seed samples, achieving over 99% removal of triacylglycerols while recovering over 99% of the free fatty acids. nih.gov Specific SPE cartridges, such as those with aminopropyl-bonded phases, can effectively separate FAMEs from more polar organic acids in aerosol samples. copernicus.org Furthermore, silver ion SPE (Ag-SPE) is a powerful technique for fractionating FAMEs based on their degree of unsaturation, although this is more relevant for separating unsaturated FAMEs from saturated ones like this compound. aocs.orgaocs.org

Acidic Methanolysis is a classical and widely used derivatization method for converting fatty acids (both free and esterified in complex lipids) into their corresponding FAMEs. aocs.org The process typically involves heating the lipid sample with a reagent like 5% anhydrous hydrogen chloride in methanol (B129727) or boron trifluoride-methanol. aocs.org This acid-catalyzed transesterification is effective for a broad range of fatty acids, including branched-chain ones. nih.gov However, studies comparing different hydrolysis methods have shown that while acid methanolysis is effective, it can degrade certain sensitive structures like cyclopropane (B1198618) fatty acids, which may be present in bacterial samples. nih.govasm.org

Trimethylsulfonium Hydroxide (TMSH) serves as a powerful transesterification reagent that allows for rapid, one-step derivatization, often at room temperature or with gentle heating. nih.gov It is particularly well-suited for high-throughput and automated GC-MS analysis, where it can be added directly to the sample for online derivatization in the GC injector, significantly reducing sample handling and improving reproducibility. nih.govresearchgate.net While highly efficient, TMSH can be less effective for polyunsaturated fatty acids compared to other methods and has been reported to cause side reactions, such as the methylation of free hydroxyl groups, which must be considered during method development. nih.govschebb-web.de

The following table compares these common derivatization approaches for FAME analysis.

TechniquePrincipleAdvantagesConsiderationsReference
Acidic Methanolysis (e.g., HCl/Methanol)Acid-catalyzed esterification of free fatty acids and transesterification of acyl lipids.Well-established, robust, and effective for a wide range of lipids.Requires heating and can be time-consuming; may degrade acid-labile structures. aocs.orgnih.gov
Trimethylsulfonium Hydroxide (TMSH)Base-catalyzed transesterification, often performed rapidly in the GC injector.Very fast, simple, and ideal for automation and high-throughput screening. Improves reproducibility.May be less efficient for some polyunsaturated fatty acids; can cause methylation of hydroxyl groups. nih.govnih.govresearchgate.netschebb-web.de

Comparative Lipidomics and Metabolomics Profiling

This compound, as an iso-branched-chain fatty acid, is often identified and quantified within the broader context of comparative lipidomics and metabolomics. These systems-level approaches analyze the global lipid or metabolite content of a biological sample, allowing researchers to identify changes in response to genetic modifications, environmental conditions, or disease states.

Branched-chain fatty acids (BCFAs), including iso- and anteiso-forms, are recognized as important biomarkers, particularly in microbial systems. creative-proteomics.com Comparative FAME profiling using GC-MS is a cornerstone of microbial chemotaxonomy and ecology. For example, this compound has been identified as a component of the fatty acid profile in bacteria of the genus Pseudomonas and in the model organism Caenorhabditis elegans. mdpi.comnih.gov Such profiling allows for the differentiation of bacterial species and the investigation of how culture conditions affect lipid composition. mdpi.comnih.gov

In the field of functional genomics, lipidomics serves as a powerful tool to understand the roles of specific genes. A study on the fission yeast Schizosaccharomyces pombe used untargeted lipidomics to investigate the cellular response to fatty acid-induced stress. biorxiv.org This comparative analysis revealed that treatment with certain fatty acids led to significant global changes in the yeast lipidome, and a related compound, 2,3-dihydroxypropyl 14-methylpentadecanoate, was identified as a bioactive molecule. biorxiv.orgnih.gov

Metabolomics studies in human health also highlight the importance of BCFAs. Targeted metabolomics has revealed associations between plasma concentrations of short-chain and branched-chain fatty acids and conditions such as metabolic dysfunction-associated steatotic liver disease (MASLD) and multiple sclerosis. nih.govmdpi.com These comparative studies, which contrast patient cohorts with healthy controls, underscore the potential of BCFAs and their derivatives as biomarkers for disease diagnosis and progression. The development of advanced analytical methods, including enantioselective techniques, further enhances the potential of metabolomics for studying the complex roles of chiral BCFAs in biological systems. wiley.com

Biological and Biochemical Significance of Methyl 14 Methylpentadecanoate

Role in Cellular Lipid Composition and Membrane Homeostasis

The integration of methyl 14-methylpentadecanoate into cellular lipids significantly influences the properties and functions of biological membranes.

Branched-chain fatty acids like 14-methylpentadecanoic acid are significant components of the cell membranes of many bacteria, including those in the genera Bacillus and Streptomyces. ni.ac.rsfrontiersin.org These fatty acids are primarily found as acyl constituents of phospholipids. ni.ac.rs The incorporation of branched-chain fatty acids is crucial for maintaining membrane fluidity and is a mechanism for bacteria to adapt to environmental changes such as temperature, pH, and the presence of certain chemicals. ni.ac.rsnih.gov For instance, bacteria can alter their fatty acid composition to adjust membrane viscosity to suit environmental requirements. ni.ac.rs In some bacterial species, such as Microbacterium barkeri, iso-C16:0 (14-methylpentadecanoic acid) is one of the major cellular fatty acids. researchgate.net The ability of bacteria to synthesize and modify these fatty acids is essential for their survival and adaptation. ni.ac.rs

Bacterial Genus/Species Significance of Branched-Chain Fatty Acids (including iso-C16:0)
Bacillus Predominantly composed of branched-chain fatty acids, crucial for membrane fluidity. frontiersin.org
Streptomyces A dominant component of both free and bound lipid profiles. ni.ac.rs
Microbacterium barkeri iso-C16:0 is a major cellular fatty acid. researchgate.net

In eukaryotic model organisms like the fission yeast Schizosaccharomyces pombe, the precursor of this compound, pentadecanoic acid (C15:0), has been shown to induce significant changes in the endoplasmic reticulum (ER). Excess saturated fatty acids can lead to a condition known as lipotoxicity. pnas.orgpnas.org Specifically, the introduction of C15:0 can cause the formation of an abnormally large, planar ER structure referred to as a "giant ER sheet". pnas.orgnih.govresearchgate.net

This phenomenon is believed to result from the incorporation of C15:0 into glycerophospholipids, which increases the saturation level of the acyl chains and impairs the proper fluidity of the ER membrane. pnas.orgresearchgate.net The formation of these giant ER sheets can disrupt critical cellular processes, such as the correct migration of proteins involved in cell division and can physically obstruct septum formation, ultimately hindering cell separation. pnas.orgnih.govresearchgate.net These findings suggest that the ER is a primary target for the toxic effects of high levels of certain saturated fatty acids. pnas.orgnih.gov A study identified 2,3-dihydroxypropyl 14-methylpentadecanoate as a substance that inhibits the growth of S. pombe cells. pnas.orgpnas.org

Integration into Bacterial Cell Membranes

Involvement in Microbial Physiology and Metabolism

This compound and its related branched-chain fatty acids are deeply intertwined with the fundamental metabolic processes of various microorganisms.

The biosynthesis of branched-chain fatty acids, including 14-methylpentadecanoic acid (iso-C16:0), is directly linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govasm.orgnih.gov In bacteria, the catabolism of these amino acids provides the precursor molecules, specifically branched-chain acyl-CoAs, which serve as primers for the fatty acid synthesis pathway. asm.org For example, isobutyryl-CoA, derived from valine, can be used to initiate the synthesis of even-numbered iso-fatty acids like iso-C14:0 and iso-C16:0. frontiersin.org

This compound has been identified as a component of the lipid portion of lipopeptide biosurfactants produced by certain bacteria. d-nb.info Biosurfactants are surface-active compounds produced by microorganisms that have the ability to reduce surface and interfacial tension, making them effective emulsifiers. d-nb.infomdpi.com

A study on Virgibacillus massiliensis identified this compound (iC16:0) as one of the fatty acid components of the lipopeptides it produces, which exhibit significant biosurfactant and bioemulsifier potential. d-nb.info Similarly, research on Pantoea alhagi has shown the production of biosurfactants/bioemulsifiers, with methyl 14-methylhexadecanoate being a notable fatty acid in the cell membrane. mdpi.comresearchgate.net These naturally derived surfactants are of interest due to their biodegradability and low toxicity compared to synthetic surfactants. d-nb.infomdpi.com

Microorganism Biosurfactant Component Key Finding
Virgibacillus massiliensis This compound (iC16:0) Part of a lipopeptide with strong biosurfactant and emulsifying activity. d-nb.info
Pantoea alhagi Methyl 14-methylhexadecanoate Component of the cell membrane in a biosurfactant-producing strain. mdpi.comresearchgate.net

The composition of a bacterial cell membrane, including its fatty acid profile, can influence its susceptibility to antimicrobial agents. umz.ac.irnih.gov While direct studies on the role of this compound in antimicrobial resistance are limited, the broader context of fatty acid composition suggests a potential role. Changes in membrane fluidity and permeability, which are affected by the types of fatty acids present, can impact the effectiveness of antibiotics that target the cell membrane or need to pass through it. nih.govnih.gov

Ecological and Inter-organismal Roles

Contribution to Volatile Organic Compound (VOC) Profiles of Microorganisms and Plants

This compound is a component of the volatile organic compound (VOC) profiles of various organisms, including microorganisms and plants. mdpi.comnih.gov VOCs are crucial for inter-organismal communication and interaction with the environment.

In the realm of microorganisms, this compound has been identified in the VOC profiles of several Streptomyces species, such as Streptomyces malaysiense and Streptomyces antioxidans. nih.gov It has also been detected in the volatile metabolites of tomato fruits inoculated with the fungus Fusarium oxysporum, suggesting a role in plant-pathogen interactions. researchgate.net Specifically, this compound was uniquely found in tomatoes inoculated with F. oxysporum, which could help in discriminating it from infections by other fungi like Aspergillus flavus. researchgate.net

In the plant kingdom, this compound has been identified as a volatile component in various species. For instance, it is present in the Okinawan red alga Portieria hornemannii, where the profile of VOCs, including this ester, can vary with extraction temperatures. mdpi.com It has also been detected in the volatile constituents of Erigeron breviscapus, a medicinal herb. tmrjournals.com Furthermore, it is a known component of the fruit coatings of Azadirachta indica (neem). znaturforsch.com The presence of this compound in the VOCs of these diverse organisms highlights its widespread distribution and potential ecological significance.

The table below summarizes the presence of this compound in the VOC profiles of selected organisms.

OrganismPart/ConditionReference
Streptomyces malaysienseNot specified nih.gov
Streptomyces antioxidansNot specified nih.gov
Tomato (Lycopersicon esculentum)Fruit inoculated with Fusarium oxysporum researchgate.net
Portieria hornemannii (Red Alga)Whole organism mdpi.com
Erigeron breviscapusWhole plant tmrjournals.com
Azadirachta indica (Neem)Fruit coatings znaturforsch.com

Potential as a Biomarker for Specific Biological States (focus on analytical identification, not clinical diagnosis)

The detection of this compound and its parent fatty acid, 14-methylpentadecanoic acid, has shown potential in distinguishing specific biological states. For instance, 14-methylpentadecanoic acid has been identified as a biomarker for rheumatoid arthritis. nih.govebi.ac.ukebi.ac.uk Its presence in synovial fluid has been part of a larger metabolic profile used to differentiate rheumatoid arthritis from other inflammatory joint diseases. ebi.ac.uk

In the context of cancer research, urinary fatty acid profiling has been explored for the detection of prostate cancer. plos.org While a broad range of fatty acids are analyzed, the alteration of lipid metabolism is a recognized hallmark of cancer. plos.org Specifically, this compound has been listed as a urinary volatile organic compound with potential relevance in distinguishing prostate cancer cases. plos.org

Furthermore, in the study of plant diseases, the unique presence of this compound in tomatoes infected with Fusarium oxysporum suggests its utility as a potential biomarker to identify this specific fungal pathogen. researchgate.net

Potential Bioactivity and Biochemical Effects (excluding clinical human trial data, safety, adverse effects, or dosage)

Antimicrobial Properties against Pathogens

Extracts from the mangrove plant Rhizophora mucronata, containing this compound, have demonstrated antimicrobial effects. mdpi.com Similarly, fatty acid methyl ester (FAME) extracts from Excoecaria agallocha, which include this compound, have shown inhibitory activity against various bacteria and yeast. researchgate.net The antimicrobial activity of extracts from Ilex dipyrena and Tetrapleura tetraptera fruits, both of which contain this compound, has also been reported. pakbs.orgmedicalresearchjournal.org

In a study on Hibiscus sabdariffa calyces, a hydroethanolic extract containing this compound demonstrated potent antibacterial properties against several multidrug-resistant clinical bacterial isolates. nih.gov The compound was also identified in the fungal biomass of Tirmania nivea (desert truffle), and the crude extracts showed biological activity against various microbes, including bacteria, mold, and yeast. cabidigitallibrary.orgresearchgate.net

The table below presents a summary of sources containing this compound that have reported antimicrobial activity.

Source OrganismExtract/FractionReported ActivityReference
Rhizophora mucronataMethanol (B129727) extract of leaves and stemsAntimicrobial mdpi.com
Excoecaria agallochaFAME extract of leavesAntibacterial and antifungal researchgate.net
Hibiscus sabdariffaHydroethanolic extract of calycesAntibacterial against MDR isolates nih.gov
Ilex dipyrenaMethanolic extract of leavesAntibacterial pakbs.org
Tirmania niveaCrude extracts of fungal biomassAntimicrobial (bacteria, mold, yeast) cabidigitallibrary.orgresearchgate.net
Tetrapleura tetrapteraMethanolic extract of fruitAntibacterial against uropathogens medicalresearchjournal.org

Antioxidant Potential

For instance, it was detected in the hexane (B92381) extract of Anaphalis busua, which demonstrated potent antioxidant activity in DPPH radical scavenging and metal chelating assays. eurjchem.com The methanolic extract of Ilex dipyrena leaves, which contains this compound, also showed significant antioxidant potential. pakbs.org Furthermore, extracts of Rhizophora mucronata, known to possess antioxidant properties, were found to contain this compound. mdpi.com

In a study of mango seed kernel, this compound was identified, and various fractions of the kernel extract displayed antioxidant capabilities. wiley.com While there is some reporting on the antioxidant activity of compounds found in Petiveria alliacea extracts, which include this compound, direct evidence for this specific compound's antinociceptive or anti-inflammatory activity was noted as lacking. nih.gov

Modulation of Inflammatory Pathways (mechanistic studies)

Research into the mechanistic effects of this compound on inflammatory pathways is often part of broader studies on complex extracts or network pharmacology analyses.

In a network pharmacology study on the effects of leech components for atherosclerosis prevention, this compound was identified as one of the active chemical components. nih.gov The study predicted that the active constituents of leech could target pathways such as the PI3K-Akt and MAPK signaling pathways, which are involved in inflammation. nih.gov

Another network pharmacology study investigating the HuangZhi YiShen Capsule for treating diabetic kidney disease also identified this compound as one of the main active compounds. nih.gov This study suggested that the therapeutic effects might be mediated through the regulation of inflammatory and oxidative stress signaling pathways, including the PI3K-Akt and MAPK pathways. nih.gov

While these studies provide a systems-level view of potential mechanisms, direct experimental evidence detailing the specific molecular interactions of pure this compound with inflammatory pathway components is an area for further investigation.

Implications in Cellular Lipotoxicity Research (e.g., in yeast models)

While direct research on the lipotoxicity of this compound in yeast models is not extensively documented in the provided results, the broader context of fatty acid and lipid metabolism studies offers insights into its potential implications. The parent fatty acid, 14-methylpentadecanoic acid, is recognized as a branched-chain fatty acid. nih.gov In various organisms, the balance of different fatty acid types is crucial for maintaining membrane fluidity and cellular health.

Studies on other fatty acids have shown that an imbalance, such as an excess of certain saturated fatty acids, can lead to cellular stress and toxicity, a phenomenon known as lipotoxicity. For instance, excessive consumption of palmitic acid has been associated with lipotoxicity. researchgate.net Given that this compound is a branched-chain saturated fatty acid ester, its impact on cellular processes in model organisms like yeast would likely involve its incorporation into cellular lipids. The branched nature of this fatty acid could influence membrane properties and lipid droplet formation, which are key areas of investigation in lipotoxicity research. Further studies would be needed to elucidate the specific effects of this compound on yeast cellular health and its potential role in lipotoxicity pathways.

Applications in Industrial Biotechnology and Materials Science

This compound has several applications in industrial biotechnology and materials science, primarily stemming from its properties as a fatty acid methyl ester (FAME).

Optimization of Biodiesel Production and Fuel Properties

This compound is a recognized component of biodiesel. scispace.comresearchgate.net Biodiesel, an alternative to conventional diesel fuel, is typically produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. nih.govbiofueljournal.com The composition of the resulting FAMEs, including this compound, significantly influences the fuel properties of the biodiesel.

Research has focused on optimizing biodiesel production by identifying the FAME profiles of various feedstocks. For example, it has been identified in biodiesel produced from Jatropha curcas oil and rocket seed oil. scispace.comresearchgate.net The presence of branched-chain FAMEs like this compound can be advantageous for the low-temperature fluidity of biodiesel, a critical property for its use in colder climates. nih.govd-nb.info Metabolic engineering of microbes has been explored to specifically produce branched-chain fatty acids for biodiesel, with strains of Escherichia coli being engineered to synthesize compounds including 14-methylpentadecanoate. nih.govd-nb.info

The table below summarizes the presence of this compound in biodiesel from different sources and its impact on fuel properties.

FeedstockPresence of this compoundKey Fuel Property Impact
Palm Kernel OilIdentified as a component. biofueljournal.comresearchgate.netContributes to the overall FAME profile.
Jatropha curcas OilIdentified as a common product. scispace.comijstr.orgInfluences overall fuel characteristics.
Rocket Seed OilIdentified as a component. researchgate.netPart of the FAME mixture affecting properties.
Engineered E. coliProduced through metabolic engineering. nih.govd-nb.infoTargeted for improved low-temperature properties.

Development of Biolubricants

The development of environmentally friendly biolubricants from renewable resources has gained significant attention. iastate.edu Fatty acid esters are promising candidates for biolubricants due to their biodegradability and good lubricating properties. While research has broadly focused on various fatty esters, the synthesis of branched-chain fatty acid esters like this compound is being explored for their potential to offer superior low-temperature properties and oxidative stability compared to their straight-chain counterparts. iastate.edu The synthesis of such molecules could be achieved through the genetic alteration of oilseed plants. iastate.edu

Role in Cosmetic and Personal Care Formulations (general ingredient)

Fatty acid esters, including methyl esters, are utilized in the cosmetics and personal care industry as emollients and skin conditioning agents. lookchem.com They help to soften and smooth the skin. lookchem.com While specific data on the widespread use of this compound is limited, its parent acid's derivative, Triisopalmitin (1,2,3-Propanetriyl tris(14-methylpentadecanoate)), is used as an emollient and viscosity-controlling agent in cosmetic products. Generally, higher fatty acid esters are considered to have a low order of toxicity, making them suitable for cosmetic applications. scbt.com

Applications in the Food Industry (general flavoring agent)

This compound is used as a food additive, primarily to enhance the flavor and taste of food. It is described as having a greasy odor. While not intended for direct fragrance use, its properties as a flavoring agent are recognized. thegoodscentscompany.com

Research Models and Experimental Systems

Microbial Cell Culture Systems (e.g., Escherichia coli, Pichia pastoris, Schizosaccharomyces pombe, Staphylococcus aureus)

Microbial cell cultures have been instrumental in studying Methyl 14-methylpentadecanoate, particularly in the contexts of metabolic engineering and its role in bacterial processes.

Escherichia coli : This bacterium is not known to naturally produce significant amounts of branched-chain fatty acids. d-nb.info However, it has been extensively used as a host for metabolic engineering to produce advanced biofuels. d-nb.infonih.gov By introducing heterologous genes, such as those from Bacillus subtilis, researchers have successfully engineered E. coli to synthesize branched-chain fatty acids and their subsequent esters, including this compound. d-nb.inforesearchgate.net Additionally, studies on antibiotic resistance have identified this compound within the membrane lipid composition of certain E. coli strains. semanticscholar.org

Pichia pastoris : As a eukaryotic yeast, Pichia pastoris has also been a target for metabolic engineering to produce fatty acid branched-chain esters (FABCEs). d-nb.infonih.gov Its robust nature makes it a suitable chassis for expressing the necessary biosynthetic pathways, and it has been successfully engineered to produce these compounds, demonstrating the universality of the engineered pathways beyond prokaryotic systems. d-nb.infogoogle.comresearchgate.net

Schizosaccharomyces pombe : The fission yeast S. pombe is another eukaryotic model mentioned in the context of lipid metabolism. While direct studies on this compound are limited, research on a structurally related monoacylglycerol, 2,3-dihydroxypropyl 14-methylpentadecanoate, showed it could inhibit the growth of S. pombe. pnas.org Furthermore, patents related to the production of branched-chain fatty acids list S. pombe as a potential recombinant microbial host for their synthesis. google.com

Staphylococcus aureus : In contrast to its role as a production host, S. aureus is studied in relation to the compound's presence in biofilms. This compound has been identified as a major component of the biofilm induced by vancomycin (B549263) in vancomycin-resistant S. aureus (VRSA) strains. chemicalbook.comcaymanchem.com This suggests the compound may play a role in the bacterium's response to antibiotics and the formation of protective biofilms. caymanchem.com

Table 1: Use of Microbial Systems in this compound Research

MicroorganismResearch ContextKey FindingsReferences
Escherichia coliMetabolic Engineering / BiosynthesisEngineered to produce branched-chain fatty acid esters, including this compound. d-nb.infonih.govresearchgate.net
Pichia pastorisMetabolic Engineering / BiosynthesisUtilized as a eukaryotic host for the de novo biosynthesis of fatty acid branched-chain esters. d-nb.infonih.govgoogle.com
Schizosaccharomyces pombeGrowth Inhibition / Potential BiosynthesisA related compound inhibits growth; listed as a potential host for recombinant production. google.compnas.org
Staphylococcus aureusBiofilm CompositionIdentified as a major component of vancomycin-induced biofilms in VRSA strains. chemicalbook.comcaymanchem.com

Plant Extracts and In Vitro Studies (e.g., phytochemical analysis, enzyme inhibition assays)

This compound has been identified as a natural constituent in a wide variety of plant species through phytochemical analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS). These studies provide a foundation for understanding the compound's distribution in nature and for investigating the biological activities of the extracts in which it is found.

Phytochemical Analysis: The compound has been detected in various parts of numerous plants, including leaves, peels, and kernels. This widespread presence suggests it is a common, albeit typically minor, component of plant lipids.

Table 2: Identification of this compound in Plant Extracts

Plant SpeciesPlant Part StudiedReferences
Azadirachta indica (Neem)Leaves chemicalbook.comcaymanchem.comresearchgate.nettandfonline.com
Dracaena reflexaNot specified in abstract mdpi.com
Aerides odorata (Epiphytic Orchid)Leaves scispace.com
Mangifera indica (Mango)Seed Kernel wiley.com
Ilex dipyrenaLeaves pakbs.org
Vitis vinifera (Grape)Peels scialert.net
Excoecaria agallochaLeaves researchgate.net
Rhizophora mucronata (Mangrove)Leaves mdpi.com

In Vitro Enzyme Inhibition Assays: Extracts containing this compound have been evaluated for their ability to inhibit various enzymes in vitro. In a study on Dracaena reflexa, fractions containing a suite of bioactive compounds, including this compound, demonstrated inhibitory activity against tyrosinase, acetylcholinesterase, and butyrylcholinesterase. mdpi.com Similarly, research on extracts from mango seed kernels, where the compound was also identified, included evaluations of α-glucosidase inhibitory activity to investigate potential anti-diabetic effects. wiley.com It is important to note that these assays test the activity of the entire extract, and the specific contribution of this compound to the observed inhibition is not isolated in these studies.

In Silico Analysis and Molecular Docking Studies (e.g., ligand-protein interactions)

In silico methods, particularly molecular docking, have been employed to predict and analyze the potential interactions between this compound and various protein targets. These computational studies offer insights into possible mechanisms of action at a molecular level.

Anti-Diabetic Protein Targets: A comprehensive molecular docking study investigated the interaction of this compound, identified from Anogeissus leiocarpus, with several proteins relevant to diabetes. semanticscholar.org The compound showed favorable binding affinities (BA) and inhibition constants (Ki) against multiple targets. For instance, it exhibited a BA of -6.6 kcal/mol against Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sodium-glucose cotransporter 2 (SGLT2). semanticscholar.org Its interaction with Protein-tyrosine phosphatase 1B (PTP1B) yielded a BA of -5.8 kcal/mol and a Ki of 55 µM. semanticscholar.org

Anti-Inflammatory and Anti-Viral Targets: The compound's potential as an anti-inflammatory agent was explored by docking it against interleukin-1 beta (IL-1β). The study reported a favorable docking score and glide energy, with predicted hydrogen bond interactions with key amino acid residues such as Glu50 and Asn102 in the protein's active site. scispace.com In another study, this compound, as a constituent of Azadirachta indica, was docked against HIV integrase protein, resulting in a calculated binding energy of -6.3077 kcal/mol, suggesting a potential binding interaction. rutgers.edu

Other Enzyme Targets: Molecular docking was also used to explore interactions with other enzymes. As part of a study on Dracaena reflexa constituents, the compound was docked against tyrosinase, acetylcholinesterase, and butyrylcholinesterase. mdpi.com Another in silico analysis screened it against human glucokinase, where it showed a binding energy of -6.3 kcal/mol and formed two hydrogen bonds with the Arg63 residue. nih.gov

Table 3: Summary of In Silico and Molecular Docking Studies

Protein TargetResearch ContextKey Findings (Binding Affinity/Energy, etc.)References
PPARγAnti-diabeticBinding Affinity: -6.6 kcal/mol; Inhibition Constant (Ki): 14 µM semanticscholar.org
PTP1BAnti-diabeticBinding Affinity: -5.8 kcal/mol; Inhibition Constant (Ki): 55 µM semanticscholar.org
SGLT2Anti-diabeticBinding Affinity: -6.6 kcal/mol; Inhibition Constant (Ki): 14 µM semanticscholar.org
Interleukin-1 beta (IL-1β)Anti-inflammatoryGlide Energy: -29.607; Docking Score: -2.401; Interacts with Glu50, Asn102 scispace.com
HIV IntegraseAnti-viralBinding Energy: -6.3077 kcal/mol rutgers.edu
Human GlucokinaseAnti-diabeticBinding Energy: -6.3 kcal/mol; Interacts with Arg63 nih.gov
TyrosinaseEnzyme InhibitionIncluded in docking analysis of plant constituents. mdpi.com
AcetylcholinesteraseEnzyme InhibitionIncluded in docking analysis of plant constituents. mdpi.com

Future Perspectives and Research Challenges

Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Mechanisms Across Diverse Organisms

The biosynthesis of the parent fatty acid, 14-methylpentadecanoic acid (iso-C16:0), is known to involve branched-chain amino acids as precursors. nih.govasm.org In various organisms, including bacteria and mammals, the synthesis of branched-chain fatty acids (BCFAs) like iso-C16:0 often initiates from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. nih.govasm.org For instance, in Staphylococcus aureus, the synthesis of BCFAs begins with these amino acids, which are then converted to their respective acyl-CoA primers for fatty acid synthesis. asm.org

Feeding experiments in the actinomycete Micromonospora aurantiaca have shown that isotopically labeled valine is incorporated into methyl 14-methylpentadecanoate, confirming its role as a precursor. beilstein-journals.org The transamination and oxidative decarboxylation of valine yield isobutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system. Subsequent elongation with malonyl-CoA units leads to the formation of 14-methylpentadecanoic acid. The final step is the methylation of the carboxylic acid to form the methyl ester. beilstein-journals.org

However, the precise enzymatic steps and their regulation are not fully understood across all organisms where this compound is found. nih.gov Future research will need to identify and characterize the specific enzymes involved, such as the fatty acid methyltransferases (FAMTs), and elucidate the regulatory networks that control the flux through this pathway. nih.govasm.org Understanding how environmental and physiological cues influence the expression and activity of these enzymes will be crucial. For example, in S. aureus, the global regulatory protein CodY has been shown to modulate BCFA synthesis by controlling the expression of genes involved in branched-chain amino acid metabolism. asm.org

Advanced Structural Elucidation of Minor Isomers and Stereoisomers

This compound is an iso-branched fatty acid methyl ester. The "iso" designation refers to the methyl branch being on the penultimate carbon atom of the fatty acid chain. While the primary structure is well-defined, the existence and biological significance of other minor structural isomers and stereoisomers remain largely unexplored.

The analysis of fatty acid isomers, including positional and geometric isomers, presents a significant analytical challenge. rsc.org Traditional gas chromatography-mass spectrometry (GC-MS) methods for analyzing fatty acid methyl esters (FAMEs) can often resolve different types of isomers, but co-elution is common in complex samples. rsc.orgrestek.com Advanced analytical techniques are required for the comprehensive structural elucidation of these minor variants.

Key Analytical Techniques for Isomer Elucidation:

TechniqueApplication in Isomer Analysis
Multidimensional Gas Chromatography (GCxGC) Offers enhanced resolution and separation of complex mixtures of FAMEs, including cis/trans isomers. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) Can be used for the separation of diastereomeric esters of chiral fatty acids, aiding in the determination of stereochemistry. tandfonline.com
Mass Spectrometry (MS) with Advanced Fragmentation Techniques like electron-activated dissociation MS can provide detailed structural information, helping to pinpoint branch locations and double bond positions in isomers. nih.gov

Future research will likely employ these advanced methods to search for and characterize minor isomers of this compound in various biological samples. Identifying these isomers and understanding their unique biological activities could reveal novel functions for this class of molecules.

Untargeted Metabolomics and Lipidomics for Broader Contextual Understanding of its Biological Roles

Untargeted metabolomics and lipidomics are powerful approaches for gaining a comprehensive view of the metabolites and lipids present in a biological system. mdpi.com These techniques can help to place this compound within a broader metabolic context and uncover its relationships with other biomolecules. By analyzing the complete lipid profile of cells or tissues, researchers can identify correlations between the levels of this compound and other lipids, providing clues about its function. mdpi.com

For instance, a lipidomic analysis of the protozoan Angomonas deanei revealed the presence of unusual branched-chain fatty acids, including iso-C17:0, and suggested their role in adapting to specific environmental conditions. mdpi.com Similarly, untargeted profiling of bacterial lipids has the potential to reveal the functional roles of specific BCFAs in microbial communities. creative-proteomics.com

The application of these "omics" technologies can help to:

Identify novel biological pathways where this compound is involved.

Discover biomarkers associated with specific physiological or pathological states. For example, its parent fatty acid, 14-methylpentadecanoic acid, has been identified as a potential biomarker for rheumatoid arthritis. nih.govebi.ac.uk

Understand how the abundance of this compound changes in response to different stimuli or in different disease states.

Development of Novel and Sustainable Biotechnological Production Platforms

There is growing interest in the biotechnological production of fatty acid esters for use as biofuels and specialty chemicals. nih.govfrontiersin.org Microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis. frontiersin.org The development of efficient microbial cell factories for the production of this compound is a key research challenge.

Metabolic engineering strategies in organisms like Escherichia coli and Saccharomyces cerevisiae are being explored to enhance the production of various fatty acid esters. nih.govresearchgate.net These strategies often involve:

Overexpression of key biosynthetic enzymes: This includes enzymes in the fatty acid synthesis pathway and specific wax ester synthases or fatty acid methyltransferases. nih.gov

Engineering of precursor supply: Increasing the intracellular pool of precursor molecules, such as branched-chain acyl-CoAs and S-adenosylmethionine (the methyl donor for FAMTs), is crucial for high-level production. nih.govasm.org

Deletion of competing pathways: Knocking out genes that divert precursors to other metabolic pathways can increase the flux towards the desired product.

Recent successes in engineering S. cerevisiae have led to the production of over 230 mg/L of fatty acid short- and branched-chain alkyl esters. nih.gov Further optimization of these microbial platforms could enable the large-scale, cost-effective production of this compound for various applications.

Deeper Exploration of Specific Biochemical Roles and Intercellular Interactions

While the presence of this compound has been reported in various organisms, its specific biochemical roles and interactions are not well understood. nih.govbiomol.comcaymanchem.com Branched-chain fatty acids, in general, are known to be important components of bacterial cell membranes, where they influence membrane fluidity and function. They can also act as signaling molecules and have been implicated in various physiological processes.

Future research should focus on:

Investigating its role in membrane biology: How does the incorporation of this compound into lipid membranes affect their physical properties and the function of membrane-bound proteins?

Exploring its potential as a signaling molecule: Does it interact with specific receptors or signaling pathways to modulate cellular responses?

Understanding its role in interspecies communication: In microbial communities, fatty acids can act as communication signals. Investigating whether this compound plays a role in quorum sensing or other forms of microbial interaction is an important area for future study.

Examining its influence on host-microbe interactions: Given that gut microbiota produce BCFAs, understanding the impact of microbial-derived this compound on host physiology is a critical research direction. biorxiv.org

Integration of Multi-Omics Data for Systems-Level Insights into its Biological Function

To gain a holistic understanding of the biological function of this compound, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. aacrjournals.orgphysiology.orgnih.gov This systems biology approach can reveal complex relationships between genes, proteins, metabolites, and phenotypes that would be missed by studying each component in isolation. aacrjournals.orgphysiology.org

By integrating metabolomic data (including levels of this compound) with transcriptomic data, researchers can identify genes whose expression is correlated with the abundance of this compound. aacrjournals.orgnih.gov This can provide insights into its regulatory networks and downstream effects. For example, an integrated approach in pancreatic cancer research revealed a network of lipases and free fatty acids that may play a role in tumor progression. aacrjournals.orgnih.gov

Future research leveraging multi-omics data will be instrumental in:

Constructing comprehensive models of the metabolic networks involving this compound.

Identifying novel gene-metabolite interactions. aacrjournals.org

Unraveling the complex regulatory mechanisms that govern its synthesis and biological activity.

Providing a systems-level perspective on its role in health and disease. physiology.org

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Methyl 14-methylpentadecanoate in plant extracts?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in plant extracts. Key parameters include:

  • Retention time : ~23.138–28.848 minutes (varies by column and GC conditions) .
  • Spectral data : Characteristic fragmentation patterns (e.g., m/z 270 [M⁺], 87, 74) .
  • Quantification : Peak area normalization relative to internal standards, with validation via spiked recovery experiments .

Basic: How are the physicochemical properties of this compound characterized in research settings?

Answer:
Standard protocols include:

  • Purity assessment : GC analysis (>98% purity) and thin-layer chromatography (TLC) using hexane/ether (80:20) .
  • Solubility : Tested in chloroform, ethanol, and ether for extraction optimization .
  • Storage : Long-term stability ensured at -20°C to prevent degradation .

Advanced: What experimental evidence supports the role of this compound in bacterial membrane fluidity?

Answer:
Branched-chain fatty acids like this compound lower membrane phase transition temperatures, enhancing fluidity. Key methodologies:

  • Bacterial lipid profiling : GC-MS analysis of membrane extracts from strains grown under varying temperatures .
  • Functional assays : Measurement of membrane permeability using fluorescent dyes (e.g., Nile Red) in Myxobacteria .
  • Comparative studies : Contrasting growth rates of wild-type vs. ergosterol-deficient yeast mutants exposed to branched-chain analogs .

Advanced: How can researchers address discrepancies in reported bioactivities of this compound?

Answer:
Contradictory findings (e.g., antinociceptive vs. antibacterial activity) require:

  • Bioactivity validation : Replication across multiple cell lines (e.g., E. faecalis, S. aureus) and animal models .
  • Dose-response studies : Testing concentrations from 0.1–100 µM to identify threshold effects .
  • Synergistic analysis : Co-administration with phytol or n-hexadecanoic acid to assess combinatorial effects .

Advanced: What computational methods are used to predict the molecular interactions of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like GLP-1 (binding affinity: -6.3 kcal/mol) .
  • Dynamic simulations : GROMACS for 100-ns trajectories to evaluate stability in lipid bilayers .
  • QSAR modeling : Correlation of chain length/branching with antimicrobial activity using Random Forest algorithms .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during solvent-based extractions .
  • Waste disposal : Incineration for organic residues per EPA guidelines .

Advanced: How does structural isomerism influence the biological activity of branched-chain fatty acid esters?

Answer:

  • Chain length specificity : C15:0 (pentadecanoate) shows potent growth inhibition in S. pombe, while C16:0 (palmitate) is inactive .
  • Branch position : 14-methyl branching in this compound enhances antifungal activity compared to 13-methyl isomers .
  • Synthetic analogs : SAR studies using monoacylglycerol derivatives to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.